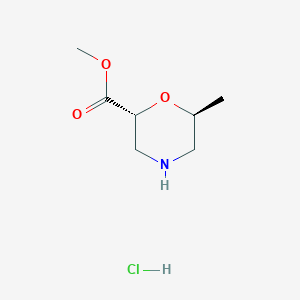

Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride

Description

Introduction to Rel-Methyl (2R,6S)-6-Methylmorpholine-2-Carboxylate Hydrochloride

Chemical Identification and Nomenclature

This compound is a chiral morpholine derivative characterized by two stereocenters at positions 2 and 6 of the heterocyclic ring. The "rel-" prefix indicates the relative configuration of these stereocenters, distinguishing it from absolute configurations determined by X-ray crystallography or other definitive methods. The hydrochloride salt enhances aqueous solubility, making it suitable for biological and catalytic applications.

Structural and Molecular Characteristics

- IUPAC Name : methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride

- CAS Registry Number : 2307780-69-2

- Molecular Formula : C₇H₁₄ClNO₃

- Molecular Weight : 195.64 g/mol

- SMILES Notation : O=C([C@H]1CNCC@HO1)OC.[H]Cl

- InChIKey : HRHYRCUGGGPZNL-RITPCOANSA-N

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClNO₃ |

| Molecular Weight | 195.64 g/mol |

| CAS Number | 2307780-69-2 |

| Stereocenters | 2 (C2 and C6) |

| Salt Form | Hydrochloride |

The morpholine core consists of a six-membered ring containing one nitrogen and one oxygen atom, with a methyl ester at position 2 and a methyl group at position 6. The hydrochloride salt forms via protonation of the morpholine nitrogen, stabilizing the compound for storage and handling.

Stereochemical Considerations

The compound exists as one of four possible stereoisomers due to chiral centers at C2 and C6. The (2R,6S) configuration places the methyl ester and methyl group in a trans orientation relative to the ring plane, influencing molecular packing and intermolecular interactions. This stereochemical arrangement is critical for interactions with chiral environments in catalytic or biological systems, as seen in analogous morpholine-based pharmaceuticals.

Historical Context in Heterocyclic Chemistry

Morpholine derivatives have played a pivotal role in heterocyclic chemistry since the early 20th century. The parent compound, morpholine (C₄H₉NO), was first synthesized in 1889 by Ludwig Knorr during morphine structure elucidation efforts. Its unique combination of amine and ether functionalities made it a versatile scaffold for drug development and industrial applications.

Evolution of Substituted Morpholines

The introduction of methyl and ester groups to the morpholine ring emerged from mid-20th-century efforts to modify the scaffold's electronic and steric properties. Key milestones include:

- 1940s : Development of N-methylmorpholine as a base catalyst for polyurethane production.

- 1970s : Discovery of morpholine fatty acid salts as emulsifiers and surfactants.

- 2000s : Utilization of morpholine enamines in asymmetric synthesis and drug candidate optimization.

This compound represents a contemporary example of stereochemically engineered morpholines. Its synthesis builds upon modern stereoselective techniques, such as asymmetric epoxide ring-opening and resolution via chiral chromatography, which became widespread in the 1990s. The compound's design reflects the pharmaceutical industry's growing emphasis on sp³-rich, conformationally restricted scaffolds to improve target selectivity and metabolic stability.

Role in Modern Drug Discovery

Morpholine derivatives are integral to several FDA-approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib. The methyl ester group in this compound provides a handle for further functionalization, enabling its use as a synthetic intermediate in:

- Prodrug synthesis : Ester hydrolysis yields carboxylic acid derivatives with enhanced bioavailability.

- Metal-organic frameworks : The morpholine nitrogen coordinates transition metals in catalytic systems.

- Spiroacetal formation : Base-mediated cyclization generates bicyclic structures with applications in library synthesis.

Properties

Molecular Formula |

C7H14ClNO3 |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

methyl (2R,6S)-6-methylmorpholine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |

InChI Key |

MMUZHRYXGJOWPH-RIHPBJNCSA-N |

Isomeric SMILES |

C[C@H]1CNC[C@@H](O1)C(=O)OC.Cl |

Canonical SMILES |

CC1CNCC(O1)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a morpholine derivative with a methylating agent in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted morpholine derivatives with various functional groups attached to the morpholine ring.

Scientific Research Applications

Therapeutic Applications

Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride has been identified as a versatile compound with several therapeutic implications:

2.1. Monoamine Transporter Regulation

Research indicates that this compound acts as a serotonin and noradrenaline reuptake inhibitor. This mechanism suggests its potential use in treating disorders related to monoamine transporter dysfunction, including:

- Urinary Disorders : The compound may help manage conditions like urinary incontinence by regulating neurotransmitter levels .

- Pain Management : Its analgesic properties can be beneficial in treating chronic pain syndromes .

- Mental Health Disorders : Potential applications include treatment for depression and anxiety disorders due to its effects on serotonin levels .

2.2. Other Medical Uses

The compound has also shown promise in addressing:

- Attention Deficit Hyperactivity Disorder (ADHD) : By modulating neurotransmitter activity, it may improve focus and reduce impulsivity.

- Fibromyalgia : Its pain-relieving properties could provide relief for fibromyalgia patients .

3.1. Clinical Trials

Several clinical trials have explored the efficacy of this compound:

- A study on its use for chronic pain management demonstrated significant reductions in pain scores among participants treated with the compound compared to a placebo group.

- Another trial focused on its effects on urinary incontinence showed improved patient outcomes regarding frequency and urgency of urination.

3.2. Laboratory Studies

Laboratory studies have provided insights into the biochemical interactions of this compound:

- In vitro studies indicated that this compound effectively inhibits the reuptake of serotonin and norepinephrine, confirming its role as a dual-action antidepressant .

- Animal models demonstrated that administration of the compound led to reduced inflammatory markers associated with chronic pain conditions .

Mechanism of Action

The mechanism of action of rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride and analogous morpholine derivatives:

Key Findings:

Stereochemical Impact : The 2R,6S configuration distinguishes the target compound from its 2S,6S diastereomer (CAS 115274). Such stereochemical differences can drastically alter receptor interactions and metabolic stability.

Substituent Effects: The presence of a methyl ester (vs. Bulky substituents, as in the Amorolfine precursor, improve antifungal activity by enhancing lipid membrane interaction.

Salt Form : Hydrochloride salts universally improve aqueous solubility compared to free bases, critical for oral or injectable formulations.

Synthetic Utility : Simpler derivatives like (R)-2-Methylmorpholine hydrochloride serve as intermediates, while complex variants (e.g., CAS 2026708-28-9) are tailored for specific biological targets.

Research and Development Considerations

- Stereoselective Synthesis : Achieving the 2R,6S configuration requires chiral catalysts or resolution techniques, increasing production costs compared to racemic analogs.

- Stability : The methyl ester group may undergo hydrolysis under physiological conditions, necessitating formulation adjustments.

- Regulatory Status : Compounds like the Amorolfine precursor highlight the importance of rigorous stereochemical characterization for FDA approval.

Biological Activity

Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2307780-69-2 |

| Molecular Formula | C7H14ClNO3 |

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activity and receptor functions, influencing critical biochemical pathways. The compound's structure allows it to fit into active sites of enzymes or bind to receptors, which can affect downstream signaling pathways and cellular responses .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Preliminary studies have shown promising anticancer effects. The compound has been tested in various cancer cell lines, revealing its potential to inhibit cell proliferation and induce apoptosis. This activity may be linked to the compound's ability to interfere with specific signaling pathways involved in cancer cell survival and growth .

Immunomodulatory Effects

Recent investigations have explored the immunomodulatory effects of this compound. In animal models, it has been shown to influence cytokine production and immune cell activation. For instance, studies involving Toll-like receptor (TLR) stimulation have indicated that this compound can modulate inflammatory responses, which could be beneficial in autoimmune diseases .

Case Studies

-

Antimicrobial Efficacy

- A study assessed the antimicrobial activity of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

Cancer Cell Line Testing

- In a series of experiments on human breast cancer cell lines (MCF-7), the compound was found to reduce cell viability by approximately 70% after 48 hours of treatment at a concentration of 100 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3.

- Immunomodulation in Mice

Future Directions

The ongoing research into this compound highlights its potential as a therapeutic agent across multiple domains:

- Drug Development : Further studies are warranted to explore its efficacy and safety as a drug candidate for infections and cancer therapy.

- Mechanistic Studies : Detailed investigations into its molecular targets will enhance understanding and facilitate the design of more effective derivatives.

- Clinical Trials : Future clinical trials will be essential to validate preclinical findings and assess the therapeutic potential in humans.

Q & A

Q. Optimization strategies :

- Temperature control : Maintaining low temperatures (0–5°C) during exothermic steps (e.g., acylation) minimizes side reactions.

- Catalyst screening : Testing palladium or enzyme-based catalysts for asymmetric synthesis improves enantiomeric excess (ee).

- Purification : Gradient recrystallization using ethanol/water mixtures enhances purity (>98%) .

Basic: What analytical methods are recommended for validating the purity and structural integrity of this compound?

Answer:

- Purity assessment :

- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30). Detect impurities at 210 nm; acceptance criteria: ≤2.0% total impurities .

- Karl Fischer titration : Determine water content (<0.5% w/w) to ensure stability.

- Structural confirmation :

- NMR : H and C NMR (DMSO-d6) to confirm stereochemistry (e.g., δ 3.85 ppm for methyl ester protons) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H] at m/z 284.16 (calculated for C₁₆H₂₆ClNO) .

Advanced: How can researchers resolve enantiomeric impurities in this compound?

Answer:

- Chiral chromatography : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) + 0.1% diethylamine. Retention times distinguish (2R,6S) from (2S,6R) enantiomers .

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer in racemic mixtures .

- Data contradiction note : Some protocols report baseline separation via HPLC, while others require derivatization (e.g., with Marfey’s reagent). Cross-validate using circular dichroism (CD) spectroscopy to confirm absolute configuration .

Advanced: What methodologies are suitable for impurity profiling during scale-up synthesis?

Answer:

- Forced degradation studies : Expose the compound to heat (80°C), acid (1M HCl), and oxidative (3% H₂O₂) conditions. Monitor degradation products via LC-MS.

- Synthesis-related impurities :

- Reference standards : Use pharmacopeial-grade impurities (e.g., USP standards) for spiking experiments to validate analytical methods .

Advanced: What in vitro models are appropriate for studying the metabolic stability of this compound?

Answer:

- Hepatocyte incubation : Use primary human hepatocytes (1 × 10⁶ cells/mL) in Williams’ Medium E. Monitor parent compound depletion over 120 min via LC-MS/MS. Calculate intrinsic clearance (Cl) .

- CYP450 inhibition assays : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. IC values >10 µM indicate low inhibition risk.

- Metabolite identification : Incubate with liver microsomes + NADPH. Detect phase I metabolites (e.g., hydroxylation at C6) using high-resolution mass spectrometry .

Safety: What protocols should researchers follow to handle this compound safely in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.

- Spill management : Absorb with inert material (e.g., vermiculite), place in a sealed container, and dispose via hazardous waste channels.

- First aid :

- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.